7-(Bromoethoxyphenyl)tetrahydropalmatine
Description
7-(Bromoethoxyphenyl)tetrahydropalmatine (7-Bromoethoxyphenyltetrahydropalmatine) is a brominated derivative of tetrahydropalmatine (THP), a tetrahydroprotoberberine isoquinoline alkaloid. While THP is naturally occurring in plants like Corydalis yanhusuo and Stephania epigaea, 7-(Bromoethoxyphenyl)tetrahydropalmatine is a synthetic analog modified to enhance specific pharmacological properties. Limited studies highlight its cardiac activity: at 10 μM, it antagonizes the effects of methoxamine and dopamine on left ventricular pressure, aortic blood flow, and total cardiac output in isolated guinea pig hearts . Its molecular weight and exact structural configuration remain underexplored, but it retains the core isoquinoline scaffold of THP with a bromoethoxyphenyl substitution at the 7-position, likely influencing receptor interactions and metabolic stability.
Properties
CAS No. |
121447-96-9 |
|---|---|
Molecular Formula |
C29H33BrNO5+ |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
7-[2-(2-bromoethoxy)phenyl]-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium |
InChI |
InChI=1S/C29H33BrNO5/c1-32-26-10-9-19-15-24-21-17-28(34-3)27(33-2)16-20(21)11-13-31(24,18-22(19)29(26)35-4)23-7-5-6-8-25(23)36-14-12-30/h5-10,16-17,24H,11-15,18H2,1-4H3/q+1 |
InChI Key |
NPSIQLUTTDUDNB-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)C5=CC=CC=C5OCCBr)OC)OC)C=C1)OC |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)C5=CC=CC=C5OCCBr)OC)OC)C=C1)OC |
Synonyms |
7-(bromoethoxyphenyl)tetrahydropalmatine 7-BEBTP 7-bromoethoxybenzene-tetrahydropalmatine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Comparison
The primary structural distinction lies in the substitution pattern of the isoquinoline core. Key analogs include:
Pharmacological Activity Comparison
Key Insight : Unlike THP, which targets central nervous system pathways, 7-(Bromoethoxyphenyl)tetrahydropalmatine exhibits peripheral cardiovascular effects, suggesting divergent therapeutic applications.
Metabolic and Enzymatic Interactions
- Tetrahydropalmatine :
- 7-(Bromoethoxyphenyl)tetrahydropalmatine: No metabolic data available. The bromoethoxy group may reduce hepatic clearance due to increased hydrophobicity.
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